PF-06260414

Description

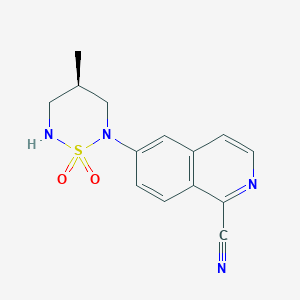

Structure

3D Structure

Properties

IUPAC Name |

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612755-71-1 | |

| Record name | PF-06260414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06260414 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06260414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of PF-06260414: A Selective Androgen Receptor Modulator

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and biological activity of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). Developed by Pfizer for potential androgen replacement therapy, PF-06260414 represents a class of compounds designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. This document will delve into the molecular architecture of PF-06260414, a plausible synthetic route based on established organochemical principles, and its mechanism of action as a tissue-selective modulator of the androgen receptor. This guide is intended for researchers, medicinal chemists, and professionals in drug development with an interest in anabolic agents and heterocyclic chemistry.

Introduction: Clarifying the Identity and Therapeutic Rationale of PF-06260414

PF-06260414 is a potent and orally bioavailable nonsteroidal selective androgen receptor modulator (SARM) that was under development by Pfizer.[1] It is crucial to distinguish PF-06260414 from other Pfizer compounds with similar numerical designations that may target different biological pathways. Specifically, this guide focuses on the SARM PF-06260414 and not diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.

The therapeutic rationale behind the development of SARMs like PF-06260414 is to harness the beneficial anabolic effects of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate and skin.[2] Traditional anabolic androgenic steroids lack this tissue selectivity, leading to a range of side effects that limit their therapeutic use.[2] PF-06260414 was investigated for conditions such as muscle wasting and cachexia.[1] Although its clinical development was discontinued, the compound remains a significant subject of research for its selective pharmacological profile.[3]

Chemical Structure and Properties

The molecular architecture of PF-06260414 is key to its selective interaction with the androgen receptor. A thorough understanding of its structure is fundamental for any discussion of its synthesis and biological function.

Systematic Name and Molecular Formula

-

IUPAC Name: 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile[4]

-

Molecular Formula: C₁₄H₁₄N₄O₂S[4]

-

Molar Mass: 302.35 g/mol [4]

2D Chemical Structure

Caption: 2D representation of PF-06260414's chemical structure.

Proposed Synthesis of PF-06260414

While the precise, industrial-scale synthesis of PF-06260414 by Pfizer is proprietary, a plausible and efficient synthetic route can be devised based on established and well-documented reactions in heterocyclic and medicinal chemistry. The proposed synthesis involves the preparation of two key intermediates: 6-aminoisoquinoline-1-carbonitrile and (R)-4-methyl-1,2,6-thiadiazinane 1,1-dioxide , followed by their coupling.

Proposed Retrosynthetic Analysis

Caption: Proposed synthetic pathway for PF-06260414.

Biological Activity and Mechanism of Action

PF-06260414 functions as a selective androgen receptor modulator. Its mechanism of action is centered on its differential interaction with the androgen receptor (AR) in various tissues.

Mechanism of Action

The androgen receptor is a nuclear hormone receptor that, upon binding to an androgen, translocates to the nucleus and acts as a DNA-binding transcription factor to regulate gene expression. [5]SARMs like PF-06260414 are designed to bind to the AR and induce a specific conformational change. [6]This ligand-receptor complex then interacts with co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner, leading to the differential regulation of androgen-responsive genes. [6]In anabolic tissues like muscle and bone, PF-06260414 acts as an agonist, promoting the transcription of genes involved in protein synthesis and bone growth. [6]In androgenic tissues like the prostate, it exhibits partial agonist or even antagonist activity, thereby minimizing androgenic side effects. [5]

Caption: Mechanism of action of PF-06260414 as a SARM.

Pharmacological Data

| Parameter | Value | Reference |

| EC₅₀ (in vitro) | ~0.3 nM | [6] |

| Efficacy (vs. DHT) | ~79% | [6] |

| Absorption (Tₘₐₓ) | ~1-2 hours | [7] |

| Half-life (t₁/₂) | ~6.9 - 12.8 hours | [7] |

Conclusion

PF-06260414 is a well-characterized selective androgen receptor modulator with a distinct chemical structure that imparts its tissue-selective pharmacological profile. While its clinical development has been discontinued, it remains an important tool compound for research in androgen receptor biology and the development of next-generation anabolic agents. The proposed synthesis, based on established chemical principles, provides a viable pathway for its laboratory-scale preparation, enabling further investigation into its biological properties and potential therapeutic applications. This guide has provided a comprehensive overview of the chemical and biological aspects of PF-06260414, which should serve as a valuable resource for researchers in the field.

References

-

PF-06260414 - Wikipedia. Available from: [Link]

-

What are DGAT2 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

-

PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Available from: [Link]

-

PF-06260414 - Grokipedia. Available from: [Link]

- Bhattacharya I, Tarabar S, Liang Y, Pradhan V, Owens J, Oemar B. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016 Jun;38(6):1401-1416. doi: 10.1016/j.clinthera.2016.03.025. Epub 2016 Apr 13. PMID: 27085586.

-

Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Available from: [Link]

-

Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed. Available from: [Link]

-

Design and synthesis of an array of selective androgen receptor modulators - PubMed. Available from: [Link]

-

Selective androgen receptor modulator - Wikipedia. Available from: [Link]

-

Synthesis of Fusedt[4][7][8]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase - PubMed. Available from: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. Available from: [Link]

-

PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Available from: [Link]

-

Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC - NIH. Available from: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. Available from: [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

-

Isoquinoline synthesis - Química Organica.org. Available from: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Isoquinoline synthesis [organic-chemistry.org]

- 4. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to PF-06260414: A Selective Androgen Receptor Modulator

Abstract

This technical guide provides a comprehensive overview of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer for potential therapeutic applications in androgen replacement therapy and conditions associated with muscle wasting.[1][2][3] This document delves into the core scientific principles underlying PF-06260414, including its mechanism of action, preclinical evidence, clinical trial findings, and pharmacokinetic/pharmacodynamic profile. Detailed experimental protocols and data visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and potential future investigation of this compound. Although the clinical development of PF-06260414 was discontinued, its profile remains of significant interest for its selective anabolic activity.[1][3]

Introduction: The Rationale for Selective Androgen Receptor Modulators

Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with a range of undesirable androgenic side effects, such as impacts on the prostate, skin, and hair. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations.[4] These molecules exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic effects in other tissues.[5] PF-06260414 emerged from this paradigm as a potent, orally bioavailable, nonsteroidal SARM.[5][6]

Mechanism of Action: Tissue-Selective Androgen Receptor Activation

PF-06260414 functions as a partial agonist of the androgen receptor.[6] Its tissue selectivity is believed to stem from its unique chemical structure, which, upon binding to the AR, induces a specific conformational change in the receptor.[5] This distinct conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner, ultimately resulting in a tailored transcriptional output.[5] In tissues like skeletal muscle and bone, the PF-06260414-AR complex preferentially recruits co-activators, leading to the transcription of genes involved in protein synthesis and bone maintenance.[5] Conversely, in androgen-sensitive tissues such as the prostate, the conformational change is thought to minimize the recruitment of co-activators, thereby reducing the androgenic response.[5]

Caption: Signaling pathway of PF-06260414 in a target anabolic cell.

In Vitro Potency and Selectivity

In a cell-based transcriptional reporter assay, PF-06260414 demonstrated potent agonist activity on the androgen receptor with a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM.[6] Its efficacy was reported to be around 79% relative to dihydrotestosterone (DHT), classifying it as a partial agonist.[6] Importantly, PF-06260414 exhibited a favorable selectivity profile, with potent binding to the androgen receptor but no significant engagement with the estrogen receptor (ER) or mineralocorticoid receptor (MR).[6] It was also reported to have weak binding affinity for the progesterone receptor (PR).[6]

| Parameter | Value | Reference |

| EC₅₀ (AR Agonist Activity) | ~0.3 nM | [6] |

| Efficacy (vs. DHT) | ~79% | [6] |

| Estrogen Receptor (ER) Binding | No appreciable engagement | [6] |

| Mineralocorticoid Receptor (MR) Binding | No appreciable engagement | [6] |

| Progesterone Receptor (PR) Binding | Weak | [6] |

Table 1: In Vitro Activity Profile of PF-06260414

Preclinical Evidence

While specific quantitative data from preclinical studies on PF-06260414 comparing anabolic and androgenic effects are not extensively published, the general findings from preclinical development indicated a favorable profile.[1][3] The primary preclinical model for assessing the tissue selectivity of SARMs is the Hershberger assay in castrated male rats. This assay measures the anabolic activity by the change in weight of the levator ani muscle and the androgenic activity by the change in weight of the prostate and seminal vesicles. For a SARM to be considered successful in this assay, it should demonstrate a significant increase in levator ani muscle mass with a proportionally smaller increase in prostate and seminal vesicle weight compared to a non-selective androgen like testosterone.

Although the specific results for PF-06260414 are not publicly available, its progression to clinical trials suggests that it demonstrated a promising dissociation of anabolic and androgenic activities in such preclinical models.[1]

Clinical Evaluation: A First-in-Human Study

PF-06260414 was evaluated in a Phase 1, single and multiple ascending dose study in healthy male subjects (NCT02070939) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[7]

Study Design

The study involved a range of single ascending doses (SAD) from 1 to 400 mg and multiple ascending doses (MAD) from 3 to 100 mg administered twice daily.[7]

Safety and Tolerability

PF-06260414 was generally well-tolerated, with no serious adverse events reported.[7] The most frequently reported adverse events were an increase in alanine aminotransferase (ALT) and headache.[7] A systematic review of SARM clinical trials noted that the greatest reported ALT level in a patient receiving PF-06260414 was 343 IU/L.[8]

| Adverse Event | Frequency | Reference |

| Increase in Alanine Aminotransferase (ALT) | Most frequently reported | [7] |

| Headache | Frequently reported | [7] |

Table 2: Common Adverse Events Reported in the Phase 1 Study of PF-06260414

Pharmacokinetics

PF-06260414 exhibited rapid absorption and a moderate half-life, supporting twice-daily dosing.[7]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Maximum Concentration (Tₘₐₓ) | ~1-2 hours | [7] |

| Mean Half-life (t₁/₂) | ~6.9 to 12.8 hours | [7] |

Table 3: Key Pharmacokinetic Parameters of PF-06260414 in Healthy Male Subjects

Pharmacodynamics

The study demonstrated dose-dependent effects on key biomarkers. Maximum placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin (SHBG) at the 100 mg twice-daily regimen.[7] PF-06260414 was also found to modulate high-density lipoprotein (HDL) levels.[7] These findings are consistent with the on-target activity of an androgen receptor modulator.

While the study was not designed to assess efficacy, the pharmacodynamic data supported the biological activity of PF-06260414 in humans. However, detailed quantitative data on changes in lean body mass from this study are not publicly available.

Experimental Protocols

Quantification of PF-06260414 in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of PF-06260414 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on standard bioanalytical methods for small molecules. A specific validated method for PF-06260414 is not publicly available.

Objective: To accurately and precisely quantify the concentration of PF-06260414 in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

PF-06260414 reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of PF-06260414 (if available) or a structurally similar compound.

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plates

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

Analytical column (e.g., C18 reversed-phase column)

Procedure:

-

Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of PF-06260414 in an appropriate solvent (e.g., DMSO or MeOH).

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Spike blank human plasma with the working standard solutions to create a calibration curve (e.g., 8-10 non-zero concentrations).

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the internal standard.

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion > product ion) and collision energies for PF-06260414 and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for PF-06260414 and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.

-

Determine the concentration of PF-06260414 in the QC and unknown samples from the calibration curve.

-

Caption: Workflow for the quantification of PF-06260414 in human plasma.

Conclusion and Future Perspectives

PF-06260414 is a potent and selective nonsteroidal androgen receptor modulator that demonstrated a favorable pharmacokinetic and safety profile in early clinical development. Its mechanism of action, centered on tissue-selective gene expression modulation, represents a promising strategy for achieving the anabolic benefits of androgens while minimizing undesirable androgenic side effects.

Although the clinical development of PF-06260414 was discontinued for reasons not publicly disclosed, the compound remains a valuable tool for researchers studying the androgen receptor and the development of tissue-selective therapeutics. Further investigations into the precise molecular interactions of PF-06260414 with the AR and the downstream effects on gene regulation could provide valuable insights for the design of next-generation SARMs with improved efficacy and safety profiles for a range of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism.

References

-

Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]

-

Grokipedia. PF-06260414. [Link]

-

Blogger. PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]

-

Wikipedia. PF-06260414. [Link]

-

ClinicalTrials.gov. Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects. [Link]

-

Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of Clinical Medicine, 12(9), 3251. [Link]

-

Grokipedia. PF-06260414. [Link]

-

Wikipedia. Selective androgen receptor modulator. [Link]

Sources

- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. grokipedia.com [grokipedia.com]

- 4. Testosterone threshold levels and lean tissue mass targets needed to enhance skeletal muscle strength and function: the HORMA trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. PF-06260414 - Wikipedia [en.wikipedia.org]

The Discovery and Development of PF-06260414: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and development of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical and clinical data to construct a narrative of the compound's journey from a promising therapeutic concept to its eventual discontinuation. The guide delves into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and the clinical findings that defined the trajectory of PF-06260414. While specific details of the initial discovery and lead optimization remain proprietary, this guide consolidates the publicly available scientific information to offer valuable insights into the development of a novel SARM.

Introduction: The Rationale for a Selective Androgen Receptor Modulator

Androgens, most notably testosterone, are critical for the development and maintenance of male secondary sexual characteristics and play a vital role in maintaining bone and muscle mass.[2] However, the therapeutic application of steroidal androgens is often hampered by their lack of tissue selectivity, leading to a range of undesirable side effects.[2] The development of nonsteroidal selective androgen receptor modulators (SARMs) represents a significant effort to overcome these limitations.[2] The primary objective in the field of SARM discovery is to identify compounds that exhibit robust anabolic activity in musculoskeletal tissues while minimizing androgenic effects in tissues such as the prostate and skin.[3]

PF-06260414 emerged from this research landscape as a potential therapeutic agent for androgen replacement therapy and conditions characterized by muscle wasting, such as cachexia.[1] Developed by Pfizer, this orally active, nonsteroidal SARM was designed to selectively engage the androgen receptor (AR) to elicit targeted anabolic effects.[1]

Mechanism of Action: Engineering Tissue Selectivity

PF-06260414 functions as a potent and selective agonist of the androgen receptor.[4] Its tissue selectivity is believed to stem from its ability to induce a specific conformational change in the AR upon binding. This unique conformation is thought to preferentially recruit co-activators in anabolic target tissues like muscle and bone, while minimizing the recruitment of co-regulators that mediate the androgenic effects in tissues such as the prostate.[4] This differential engagement of co-regulator proteins and subsequent gene-expression profiles form the molecular basis for its desired tissue-selective anabolic activity.[4]

The signaling pathway for PF-06260414, like other SARMs, follows the canonical androgen receptor signaling cascade, but with a nuanced, tissue-dependent outcome.

Caption: Androgen Receptor Signaling Pathway for PF-06260414.

Preclinical Discovery and Development

While specific details regarding the initial high-throughput screening and lead optimization campaigns that led to the identification of PF-06260414 are not publicly available, the chemical structure, (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile, points to a research program focused on isoquinoline-based compounds.

In Vitro Pharmacology

PF-06260414 demonstrated potent agonist activity at the androgen receptor in cell-based transcriptional reporter assays.[4] The key in vitro pharmacological parameters are summarized in the table below.

| Parameter | Value | Reference Compound |

| EC50 | ~0.3 nM | - |

| Efficacy | ~79% | Dihydrotestosterone (DHT) |

| Table 1: In Vitro Activity of PF-06260414[4] |

These in vitro results established PF-06260414 as a potent partial agonist of the androgen receptor, a profile consistent with the therapeutic goals of a SARM.

Preclinical In Vivo Assessment

The standard preclinical model for evaluating the tissue selectivity of SARMs is the Hershberger assay in castrated rats. This assay measures the anabolic effect on the levator ani muscle and the androgenic effect on the prostate and seminal vesicles. While specific quantitative data for PF-06260414 in this or other animal models of muscle wasting or osteoporosis have not been published, the progression of the compound to clinical trials suggests that it exhibited a favorable anabolic-to-androgenic ratio in these preclinical studies.

Clinical Development: Phase I Studies

PF-06260414 advanced to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy subjects.[5]

Study Design and Methodology

The clinical evaluation involved single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Experimental Protocol: Phase I Clinical Trial Design

-

Subject Population: Healthy adult male subjects.

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Single Ascending Dose (SAD) Cohorts: Doses ranging from 1 mg to 400 mg were administered orally.

-

Multiple Ascending Dose (MAD) Cohorts: Doses ranging from 3 mg to 100 mg were administered twice daily (BID).

-

Additional Cohorts: A 60 mg once-daily (QD) cohort and a Japanese cohort receiving 30 mg BID were also included to assess different dosing regimens and ethnic differences.

-

Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine key PK parameters.

-

Pharmacodynamic Assessments: The effects on hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex hormone-binding globulin (SHBG), were monitored.

-

Safety and Tolerability Monitoring: Adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory results were continuously monitored.

Pharmacokinetic Profile

PF-06260414 exhibited favorable pharmacokinetic properties, characterized by rapid oral absorption and dose-proportional exposure.[5]

| PK Parameter | Value |

| Median Tmax (Time to Maximum Concentration) | ~1-2 hours |

| Mean t½ (Half-life) | ~6.9 to 12.8 hours |

| Table 2: Pharmacokinetic Parameters of PF-06260414 in Healthy Subjects[5] |

The study also noted that in Japanese subjects, the geometric mean Cmax and AUCτ were 98.6% and 79.5% higher, respectively, compared to Western subjects, although this did not result in a significant difference in the modulation of the HPG axis.[5]

Pharmacodynamic Effects

The pharmacodynamic activity of PF-06260414 was demonstrated through its dose-dependent modulation of HPG axis hormones. The most significant placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin in the 100 mg BID multiple-dose regimen.[5] These findings confirmed the biological activity of PF-06260414 at the androgen receptor in humans.

Safety and Tolerability

PF-06260414 was generally well-tolerated in the Phase I studies, with no serious adverse events reported.[5] The most frequently reported adverse events are listed below.

| Adverse Event | Number of Subjects |

| Increase in Alanine Aminotransferase (ALT) | 7 |

| Headache | 3 |

| Table 3: Most Frequent Adverse Events in Phase I Trials of PF-06260414[5] |

Development Discontinuation and Future Perspectives

Despite the promising preclinical profile and favorable pharmacokinetic and pharmacodynamic properties observed in Phase I trials, the development of PF-06260414 was ultimately discontinued by Pfizer.[1] The specific reasons for this decision have not been publicly disclosed.

The development and subsequent discontinuation of PF-06260414 underscore the challenges in translating promising preclinical SARM candidates into clinically successful therapeutics. While the compound demonstrated target engagement and a generally acceptable safety profile in early clinical studies, the therapeutic window and long-term safety for this class of drugs remain critical areas of investigation. The insights gained from the development of PF-06260414, particularly regarding its pharmacokinetic and pharmacodynamic profile in humans, contribute to the broader understanding of SARM pharmacology and will undoubtedly inform the development of future generations of tissue-selective androgen receptor modulators.

Caption: High-Level Overview of the PF-06260414 Development Pathway.

References

-

Grokipedia. PF-06260414. [Link]

- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06010.

- Chen, J., Kim, J., & Dalton, J. T. (2005). Discovery and therapeutic promise of selective androgen receptor modulators. Molecular interventions, 5(3), 173–188.

- Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical therapeutics, 38(6), 1401–1416.

- Gao, W., Kearbey, J. D., Nair, V. A., Chung, K., Kim, J., & Dalton, J. T. (2004). Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the nonsteroidal agonist S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

- Dalton, J. T., Taylor, R. P., Mohler, M. L., & Steiner, M. S. (2017). Development of Selective Androgen Receptor Modulators (SARMs). Molecular and cellular endocrinology, 455, 145–155.

- Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Discovery and therapeutic promise of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of PF-06260414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the pharmacokinetic (PK) properties and oral bioavailability of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). Developed with the aim of providing anabolic benefits on muscle and bone with reduced androgenic side effects, the clinical trajectory of PF-06260414 offers valuable insights into the pharmaceutical development of SARMs. This document synthesizes available clinical data, contextualizes it within established pharmacokinetic principles, and delineates the experimental frameworks used in its evaluation.

Introduction to PF-06260414 and its Therapeutic Rationale

PF-06260414 is a potent, orally active, nonsteroidal SARM that functions as a partial agonist of the androgen receptor (AR).[1] In preclinical in vitro models, it demonstrated significant AR agonist activity with a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM, achieving about 79% of the efficacy of dihydrotestosterone (DHT).[1] The therapeutic premise of SARMs like PF-06260414 is to engender tissue-selective AR activation, thereby promoting anabolic effects in musculoskeletal tissues while minimizing the androgenic effects on tissues such as the prostate and skin.[2] This selectivity is thought to arise from the unique conformational changes induced in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins compared to endogenous androgens.[2] The development of orally bioavailable SARMs represents a significant advancement over injectable testosterone formulations, offering improved patient compliance for conditions such as muscle wasting and sarcopenia.[1][3]

Physicochemical Characteristics

While a comprehensive public dossier on the physicochemical properties of PF-06260414 is not available, some fundamental characteristics have been reported.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄N₄O₂S | [2] |

| Molecular Weight | 302.35 g/mol | [2] |

| IUPAC Name | (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile | [2] |

The oral bioavailability of a compound is intrinsically linked to its physicochemical properties, such as solubility, permeability, and stability.[4] For oral drug candidates, these characteristics govern the dissolution in the gastrointestinal tract and the ability to permeate the intestinal epithelium. Although specific data on the solubility and permeability of PF-06260414 are not publicly available, its observed rapid absorption in clinical trials suggests favorable characteristics for oral delivery.[5]

Clinical Pharmacokinetics of PF-06260414

The primary source of human pharmacokinetic data for PF-06260414 is a first-in-human, Phase I clinical trial conducted in healthy male subjects.[5] This study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) to characterize the safety, tolerability, and pharmacokinetic profile of the compound.[5]

Absorption

PF-06260414 exhibits rapid absorption following oral administration.[1][5]

-

Time to Maximum Concentration (Tₘₐₓ): The median Tₘₐₓ was consistently observed to be between 1 to 2 hours across the dose ranges studied in healthy subjects.[5] This rapid absorption is indicative of efficient dissolution and permeation across the gastrointestinal mucosa.

Distribution

Specific details regarding the volume of distribution and plasma protein binding of PF-06260414 are not extensively reported in the primary clinical trial publication. However, the intended mechanism of action necessitates distribution to target tissues such as muscle and bone.

Metabolism and Excretion

Detailed metabolic pathways and excretion routes for PF-06260414 in humans have not been publicly disclosed. For many orally administered drugs, the liver is the primary site of metabolism, often mediated by the cytochrome P450 (CYP) enzyme system.[6][7] Understanding the metabolic profile is critical for identifying potential drug-drug interactions and elucidating clearance mechanisms. The lack of this information for PF-06260414 represents a significant gap in its comprehensive characterization.

Elimination Half-Life

The mean terminal elimination half-life (t½) of PF-06260414 was found to be in the range of 6.9 to 12.8 hours in healthy subjects.[5] This moderate half-life is suitable for once or twice-daily dosing regimens, a desirable attribute for chronically administered therapies.

Dose Proportionality and Linearity

The pharmacokinetic profile of PF-06260414 was reported to be time-independent and dose-proportional following both single and multiple ascending doses.[5] This suggests that the absorption, distribution, metabolism, and excretion (ADME) processes are not saturated within the therapeutic dose range, leading to predictable plasma concentrations with increasing doses.

Ethnic Differences in Pharmacokinetics

The Phase I study revealed notable differences in the pharmacokinetic parameters between Japanese and Western subjects.[5]

| Pharmacokinetic Parameter | Observation in Japanese vs. Western Subjects |

| Maximum Concentration (Cₘₐₓ) | 98.6% higher in Japanese subjects |

| Area Under the Curve (AUCτ) | 79.5% higher in Japanese subjects |

Despite these significant differences in systemic exposure, the pharmacodynamic response, as measured by the modulation of hypothalamic-pituitary-gonadal axis hormones, was similar between the two groups.[5] This finding underscores the importance of evaluating ethnic factors in clinical drug development, as variations in drug metabolizing enzymes or transporters can lead to differential pharmacokinetics.

Oral Bioavailability

The absolute oral bioavailability of PF-06260414 has not been reported in the available literature. Oral bioavailability is a critical parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged. It is influenced by absorption, as well as first-pass metabolism in the gut wall and liver. While the clinical data indicate "favorable PK properties" and rapid absorption, a definitive percentage for oral bioavailability remains unknown.[5]

Experimental Methodologies: A Reconstruction

While detailed protocols are not provided in the primary publication, a standard approach for a Phase I SAD/MAD study allows for a logical reconstruction of the methodologies employed.

Clinical Study Design

The study was a randomized, double-blind, placebo-controlled trial, which is the gold standard for Phase I clinical investigations.[5]

-

Single Ascending Dose (SAD): Healthy subjects received a single oral dose of PF-06260414 or placebo. The dose was escalated in successive cohorts to determine the maximum tolerated dose and characterize single-dose pharmacokinetics. Doses ranged from 1 to 400 mg.[5]

-

Multiple Ascending Dose (MAD): Subjects received multiple oral doses of PF-06260414 or placebo over a specified period. This part of the study assessed the pharmacokinetic profile at steady-state, accumulation, and safety with repeated dosing. Doses ranged from 3 to 100 mg twice daily (BID).[5]

Bioanalytical Method for Pharmacokinetic Analysis

The quantification of PF-06260414 in plasma samples is essential for deriving pharmacokinetic parameters. Although the specific assay is not detailed, such studies typically employ a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Collection: Blood samples are collected from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Sample Preparation:

-

Thaw plasma samples.

-

Aliquot a precise volume of plasma.

-

Add an internal standard (a molecule structurally similar to PF-06260414) to correct for variability during sample processing.

-

Perform protein precipitation by adding a solvent like acetonitrile to remove plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

The liquid chromatography system separates PF-06260414 from other plasma components based on its physicochemical properties.

-

The mass spectrometer detects and quantifies PF-06260414 and the internal standard based on their unique mass-to-charge ratios.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known PF-06260414 concentrations.

-

The concentration of PF-06260414 in the subject samples is determined by interpolating their response against the calibration curve.

-

Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) are calculated from the plasma concentration-time data using specialized software.

-

Caption: Hypothetical Bioanalytical Workflow for PF-06260414 Quantification in Plasma.

Discussion and Future Perspectives

The available clinical data for PF-06260414 demonstrate a pharmacokinetic profile amenable to oral administration, characterized by rapid absorption and a moderate half-life. The dose-proportionality observed is a favorable characteristic, simplifying dosing strategies. However, the lack of public information on its metabolism, excretion, and absolute oral bioavailability limits a complete understanding of its disposition. The observed ethnic differences in exposure highlight the necessity of inclusive clinical trial designs.

For future research on this or similar SARM compounds, several key areas warrant investigation:

-

Metabolite Identification and Profiling: Elucidating the metabolic pathways is crucial for predicting drug-drug interactions and understanding inter-individual variability in response.

-

Absolute Oral Bioavailability Studies: An intravenous administration study would be necessary to determine the absolute oral bioavailability and provide a more complete picture of its absorption and first-pass metabolism.

-

Preclinical Pharmacokinetics: Correlating human PK data with preclinical data from animal models would aid in the interpretation of toxicology studies and improve the predictive power of preclinical models for future SARM candidates.

The development of PF-06260414 was ultimately discontinued, but the data generated from its clinical evaluation remain a valuable resource for the scientific community, contributing to the broader understanding of the pharmacokinetic properties of selective androgen receptor modulators.

Caption: Conceptual Overview of PF-06260414 Pharmacokinetics.

References

-

Bhattacharya I, Tarabar S, Liang Y, et al. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016;38(6):1401-1416. [Link]

-

Zhang Y, Rodrigues AD. In Vitro Characterization of the Metabolic Pathways and Cytochrome P450 Inhibition and Induction Potential of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor. Drug Metab Dispos. 2016;44(4):541-551. [Link]

-

Takahashi K, Inui M, Fukuda T, et al. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology. Stem Cells Transl Med. 2021;10(8):1203-1216. [Link]

-

Narayanan R, Mohler ML, Bohl CE, Miller DD, Dalton JT. Selective androgen receptor modulators in preclinical and clinical development. Pharm Res. 2008;25(10):2255-2269. [Link]

-

Schellens JH, Malingré MM, Beijnen JH. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Cancer Invest. 2004;22(4):578-588. [Link]

-

Flores JE, Chitturi S, Vuppalanchi R. Selective Androgen Receptor Modulator Induced Hepatotoxicity. Hepatology. 2020;72(2):743-745. [Link]

-

Wahlström A, Al-Majdoub M, Nicolas G, et al. Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. Int J Mol Sci. 2021;22(11):5948. [Link]

-

Niwa T. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. [Link]

-

Bobaly B, Fleury JB, G-R B, et al. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics. 2021;13(4):501. [Link]

-

Pelkonen O, Turpeinen M, Uusitalo J, Rautio A, Raunio H. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. Basic Clin Pharmacol Toxicol. 2005;96(3):157-165. [Link]

-

Li Z, Wang Y, Li Y, et al. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Adv Exp Med Biol. 2019;1148:115-129. [Link]

-

Prochazka T, Svecova B, Siskova P, et al. Quantifying the drug concentration in plasma samples from treated patients is crucial for precisely adjusting their tre. Anal Chim Acta. 2021;1182:338942. [Link]

-

Li C, Wang Y, Geng Z, et al. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. J Ethnopharmacol. 2017;198:338-345. [Link]

-

Zhang L, Li Y, Wang Y, et al. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. Acta Pharm Sin B. 2024;14(1):335-344. [Link]

-

de la Torre X, Botrè F, Donati F, et al. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. J Proteome Res. 2021;20(8):4025-4038. [Link]

-

Santos L, Ramos F. Analytical Methods for the Quantification of Pharmaceuticals. Methods Mol Biol. 2016;1410:149-165. [Link]

-

Zhang Y, Huo M, Zhou J, Xie S. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment. J Pharm Sci. 2010;99(4):1949-1960. [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medkoo.com [medkoo.com]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anabolic and Androgenic Activity of PF-06260414

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06260414 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) developed by Pfizer for potential therapeutic application in conditions associated with muscle wasting.[1] As a SARM, PF-06260414 was designed to exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[2] This guide provides a comprehensive technical overview of the anabolic and androgenic properties of PF-06260414, synthesizing available preclinical and clinical data. It delves into the compound's mechanism of action, in vitro potency, and the outcomes of a first-in-human clinical trial. Furthermore, this document outlines the standard experimental protocols for assessing anabolic and androgenic activity, offering a framework for understanding the evaluation of SARMs like PF-06260414. While specific preclinical in vivo data on PF-06260414's effects on muscle and prostate in animal models are not publicly available, this guide will reference established methodologies and data from other SARMs to provide a complete scientific context.

Introduction: The Rationale for Selective Androgen Receptor Modulators

Androgens, such as testosterone, are critical for the development and maintenance of male secondary sexual characteristics and have significant anabolic effects on muscle and bone.[3] However, their therapeutic use is often limited by a lack of tissue selectivity, leading to undesirable androgenic side effects like benign prostatic hyperplasia, acne, and potential cardiovascular issues.[4] Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations.[5] These molecules are engineered to bind to the androgen receptor and elicit tissue-specific responses, ideally maximizing the anabolic benefits in musculoskeletal tissues while sparing androgenic tissues.[2] PF-06260414 emerged from this paradigm as a potent, nonsteroidal SARM with potential applications in treating muscle wasting associated with various diseases.[1]

Mechanism of Action: Activating the Androgen Receptor Signaling Pathway

PF-06260414 exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[6] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[7] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates the transcription of genes involved in muscle protein synthesis, leading to muscle hypertrophy.[2]

The tissue selectivity of SARMs like PF-06260414 is believed to arise from their unique interaction with the androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins in different tissues.[2] This differential co-regulator binding is thought to be a key determinant of the desired anabolic-to-androgenic activity ratio.

In Vitro Anabolic and Androgenic Activity

The initial characterization of a SARM's activity is typically performed using in vitro assays to determine its binding affinity for the androgen receptor and its functional potency and efficacy as an agonist.

Androgen Receptor Binding Affinity

While a specific Ki value for PF-06260414 is not publicly available, it is described as having potent binding to the androgen receptor.[6] In vitro binding assays are crucial for determining the affinity of a compound for the AR. A common method is a competitive binding assay using a radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881, and cytosol preparations from androgen-sensitive tissues like the rat prostate. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Functional Potency and Efficacy

PF-06260414 has demonstrated potent partial agonist activity in a cell-based transcriptional reporter assay.[7] It exhibited an EC50 of approximately 0.3 nM with an efficacy of around 79% compared to dihydrotestosterone (DHT).[7] This indicates that PF-06260414 is a highly potent activator of the androgen receptor, albeit with a maximal response that is less than that of the endogenous androgen DHT. Importantly, PF-06260414 showed no antagonist activity in the presence of DHT and did not bind to the estrogen receptor (ER) or mineralocorticoid receptor (MR).[7] Weak binding to the progesterone receptor (PR) was observed.[7]

Table 1: In Vitro Activity of PF-06260414

| Parameter | Value | Reference |

| AR Agonist Activity (EC50) | ~0.3 nM | [7] |

| AR Agonist Efficacy (vs. DHT) | ~79% | [7] |

| ER/MR Binding | No significant binding | [7] |

| PR Binding | Weak binding | [7] |

Preclinical In Vivo Assessment of Anabolic and Androgenic Activity

The gold standard for evaluating the anabolic and androgenic activity of a SARM in a preclinical setting is the Hershberger assay.[8] This in vivo bioassay utilizes a castrated male rat model to assess the effects of a test compound on the weights of various androgen-responsive tissues.

The Hershberger Assay: A Protocol Overview

The Hershberger assay is designed to differentiate between anabolic and androgenic effects.[9] The general protocol is as follows:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a recovery period, the animals are treated with the test compound for a specified duration, typically 10 consecutive days.[8]

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[8]

-

Endpoints:

Expected Outcomes for a Selective Androgen Receptor Modulator

While specific data for PF-06260414 in the Hershberger assay is not publicly available, a successful SARM would be expected to demonstrate a significant, dose-dependent increase in the weight of the levator ani muscle (anabolic effect) with a proportionally smaller increase in the weights of the prostate and seminal vesicles (androgenic effects) compared to a non-selective androgen like testosterone propionate.

Clinical Evaluation of PF-06260414

A first-in-human, Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of PF-06260414 in healthy male subjects.

Study Design

The study involved single ascending doses (SAD) and multiple ascending doses (MAD) of PF-06260414 administered orally. The SAD cohorts received doses ranging from 1 to 400 mg, while the MAD cohorts received doses from 3 to 100 mg twice daily.

Pharmacokinetic Profile

PF-06260414 demonstrated favorable pharmacokinetic properties, including rapid absorption with a median time to maximum concentration (Tmax) of approximately 1-2 hours. The mean half-life (t½) ranged from approximately 6.9 to 12.8 hours.

Table 2: Pharmacokinetic Parameters of PF-06260414 in Healthy Male Subjects

| Parameter | Value | Reference |

| Median Tmax | ~1-2 hours | |

| Mean t½ | ~6.9-12.8 hours |

Safety and Tolerability

PF-06260414 was generally well-tolerated, with no serious adverse events reported. The most frequently reported adverse events were an increase in alanine aminotransferase (ALT) and headache.

Pharmacodynamic Effects

The study monitored the effects of PF-06260414 on the hypothalamic-pituitary-gonadal (HPG) axis. In the multiple ascending dose cohorts, a dose-dependent modulation of HPG axis hormones was observed, with the most significant changes seen at the 100 mg twice-daily dose for total testosterone and sex hormone-binding globulin (SHBG). A reduction in high-density lipoprotein (HDL) was also noted as a sensitive marker of modulation.

Conclusion and Future Directions

PF-06260414 is a potent, orally bioavailable, nonsteroidal SARM that has demonstrated promising in vitro activity and a favorable safety and pharmacokinetic profile in a Phase I clinical trial.[7] Its mechanism of action through the androgen receptor holds therapeutic potential for conditions characterized by muscle wasting. While the publicly available data provides a strong foundation for understanding the properties of PF-06260414, the absence of specific preclinical in vivo data from studies such as the Hershberger assay limits a complete quantitative assessment of its anabolic and androgenic selectivity. The development of PF-06260414 was discontinued by Pfizer, but the compound remains a valuable tool for research into the mechanisms of tissue-selective androgen receptor modulation.[1] Further investigation into the long-term safety and efficacy of SARMs is warranted to fully realize their therapeutic potential.

References

-

Grokipedia. PF-06260414. [Link]

-

Bhattacharya I, Tarabar S, Liang Y, Pradhan V, Owens J, Oemar B. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016 Jun;38(6):1401-1416. [Link]

-

U.S. Environmental Protection Agency. In vivo Hershberger Assay. [Link]

-

Network of Cancer Research. PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]

-

Network of Cancer Research. PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]

-

O'Connor JC, et al. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environ Health Perspect. 2006 Aug;114(8):1259-65. [Link]

-

Owens W, et al. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 2: testing of coded chemicals. Environ Health Perspect. 2007 May;115(5):671-8. [Link]

-

Wikipedia. PF-06260414. [Link]

-

AdisInsight. PF 626414. [Link]

-

van Rijn CJ, et al. Anabolic-androgenic steroids: How do they work and what are the risks? Front Endocrinol (Lausanne). 2022;13:1059431. [Link]

-

Narayanan R, et al. Selective androgen receptor modulators in preclinical and clinical development. Pharm Res. 2008 Sep;25(9):2062-79. [Link]

-

Gao W, et al. Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5α-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia. Endocrinology. 2004 Dec;145(12):5420-8. [Link]

-

Allan G, et al. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats. Endocrine. 2007 Aug;32(1):41-51. [Link]

-

Negro-Vilar A. Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. J Clin Endocrinol Metab. 1999 Feb;84(2):3459-62. [Link]

-

Thevis M, et al. Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product. Drug Test Anal. 2011 May;3(5):353-8. [Link]

-

Jones A, et al. The effect of anabolic-androgenic steroids on sexual behavior and reproductive tissues in male rats. Physiol Behav. 2009 Aug 4;98(1-2):190-6. [Link]

-

Pereira de Jesus D, et al. The prostate after administration of anabolic androgenic steroids: a morphometrical study in rats. Int Braz J Urol. 2014 Mar-Apr;40(2):241-9. [Link]

-

Bhasin S, et al. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. J Steroid Biochem Mol Biol. 2005 Apr;94(5):481-7. [Link]

-

Al-Naimi M, et al. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters. J Pharm Pharmacol. 1979 Nov;31(11):795-7. [Link]

-

ClinicalTrials.gov. A Study To Evaluate The Safety And Tolerability Of Single And Multiple Ascending Doses Of PF-06260414 In Healthy Western And Japanese Male Subjects. [Link]

-

Wilson EM, et al. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo. Mol Cancer Ther. 2013 Aug;12(8):1494-505. [Link]

-

Urbanski HF, et al. effect of ostarine (enobosarm/gtx024), a selective androgen receptor modulator, on adipocyte metabolism in wistar rats. J Physiol Pharmacol. 2020 Aug;71(4). [Link]

-

Kadekawa K, et al. A selective androgen receptor modulator SARM-2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys. Pharmacol Res Perspect. 2020 Feb;8(1):e00563. [Link]

-

Ide T, et al. Selective androgen receptor modulator, S42 has anabolic and anti-catabolic effects on cultured myotubes. Biochem Biophys Res Commun. 2019 Jan 15;508(3):840-845. [Link]

-

Hamada K, et al. Anti-androgenic effects of S-40542, a novel non-steroidal selective androgen receptor modulator (SARM) for the treatment of benign prostatic hyperplasia. Prostate. 2012 Oct 1;72(14):1552-8. [Link]

-

Wikipedia. Anabolic steroid. [Link]

- Google Patents.

-

Bond P, Smit DL, de Ronde W. Anabolic-androgenic steroids: How do they work and what are the risks? Front Endocrinol (Lausanne). 2022 Dec 19;13:1059431. [Link]

-

Yin D, et al. Pharmacodynamics of selective androgen receptor modulators. J Pharmacol Exp Ther. 2003 Mar;304(3):1334-40. [Link]

-

Andrews MA, et al. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. J Diet Suppl. 2023;20(sup1):1-19. [Link]

-

ResearchGate. SARMs patented by Lilly, Pfizer, and Acadia. [Link]

-

Schmidt A, et al. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. J Clin Invest. 2021 May 17;131(10):e137336. [Link]

-

Neil D, et al. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. Br J Clin Pharmacol. 2018 Aug;84(8):1681-1692. [Link]

-

van der Veer B, et al. Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays. Anal Chim Acta. 2009 Jan 12;637(1-2):240-6. [Link]

-

Patsnap Synapse. PF-626414 - Drug Targets, Indications, Patents. [Link]

-

Altogen Labs. In vivo Pharmacology. [Link]

-

The uses of anabolic androgenic steroids among athletes | JMDH. [Link]

-

ResearchGate. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study | Request PDF. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining PF-06260414 as a Selective Androgen Receptor Modulator (SARM)

An In-Depth Technical Guide to the In Vitro Characterization of PF-06260414

PF-06260414 is an investigational, orally active, nonsteroidal small molecule that functions as a Selective Androgen Receptor Modulator (SARM).[1][2][3] Developed by Pfizer, its primary mechanism of action is to selectively bind to and activate the androgen receptor (AR), a key regulator of male sexual development and anabolic processes in muscle and bone.[4][5] Unlike traditional anabolic steroids, the therapeutic premise of SARMs like PF-06260414 is to elicit tissue-selective anabolic effects (e.g., promoting muscle mass) while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[4][6]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core in vitro methodologies essential for characterizing the potency, selectivity, efficacy, and mechanism of action of PF-06260414, grounded in established scientific principles and field-proven insights.

Part 1: Foundational Principles - The Androgen Receptor Signaling Pathway

A thorough characterization of PF-06260414 necessitates a foundational understanding of its biological target: the androgen receptor. The AR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[5] Its activation cascade is a cornerstone of endocrinology and the mechanistic basis for SARM activity.

Upon entering the cell, an agonist like the endogenous ligand dihydrotestosterone (DHT) or a SARM binds to the AR located in the cytoplasm. This binding event induces a critical conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[5] The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding assembly recruits co-activator proteins, initiating the transcription of genes responsible for anabolic and androgenic effects.[4] The tissue selectivity of SARMs is believed to arise from the unique receptor conformation they induce, leading to differential recruitment of co-regulator proteins in various tissues.[4][7]

Caption: High-Level Workflow for In Vitro Characterization of PF-06260414.

Receptor Binding Affinity and Selectivity

Expertise & Experience: The foundational step in characterizing any receptor modulator is to quantify its binding affinity for the intended target. A competitive binding assay is the gold standard for this purpose. This experiment determines the concentration of PF-06260414 required to displace a known radiolabeled androgen (e.g., [³H]-DHT) from the AR. The resulting inhibition constant (Ki) is a direct measure of binding affinity. To establish selectivity, this assay is concurrently run against other key nuclear receptors, such as the estrogen receptor (ER) and mineralocorticoid receptor (MR), to ensure the compound does not engage these off-targets. [5][8] Trustworthiness (Self-Validating Protocol): The protocol's integrity is maintained by including controls for non-specific binding (using a high concentration of unlabeled ligand) and total binding (no competitor), which are used to calculate the specific binding window for each assay plate.

-

Preparation of Receptor Source: Utilize cell lysates or purified recombinant human Androgen Receptor (AR). A common source is the ventral prostate of rats. [8]2. Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

The AR preparation.

-

A fixed, low concentration of a radiolabeled ligand (e.g., 1-2 nM of [³H]-dihydrotestosterone).

-

A serial dilution of PF-06260414 (e.g., from 10 µM down to 0.1 nM).

-

Controls: Wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of unlabeled DHT, e.g., 1 µM).

-

-

Incubation: Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.

-

Separation: Separate receptor-bound from free radioligand. A common method is rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the larger receptor-ligand complexes.

-

Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filter discs into scintillation vials with scintillation fluid.

-

Data Analysis: Measure radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of PF-06260414. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of PF-06260414 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

| Target Receptor | Ligand | Ki (nM) | Selectivity vs. AR |

| Androgen Receptor (AR) | PF-06260414 | ~0.3-1.0 | - |

| Estrogen Receptor (ERα) | PF-06260414 | >1000 | >1000-fold |

| Mineralocorticoid Receptor (MR) | PF-06260414 | >1000 | >1000-fold |

| Progesterone Receptor (PR) | PF-06260414 | Weak binding reported | Variable |

| (Note: Data are representative based on typical SARM profiles. PF-06260414 showed potent AR binding but did not bind ER or MR.[5]) |

Functional Potency and Efficacy Assessment

Expertise & Experience: After confirming direct binding, the next critical step is to determine if this binding translates into functional activity. Cell-based transcriptional reporter assays are the workhorse for this evaluation. [9][10]These assays measure the ability of PF-06260414 to activate the AR and drive the expression of a reporter gene (e.g., luciferase). The resulting data provide the half-maximal effective concentration (EC₅₀), a measure of potency, and the maximal efficacy (Emax) relative to a full agonist like DHT. [3][5]This is crucial for classifying PF-06260414 as a full or partial agonist. [5] Trustworthiness (Self-Validating Protocol): The protocol includes a full dose-response curve of a reference agonist (DHT) on every plate, which serves as the positive control and the benchmark for calculating relative efficacy. A vehicle-only control establishes the baseline transcriptional activity.

-

Cell Line: Use a mammalian cell line (e.g., HEK293, CV-1) that is co-transfected with two plasmids:

-

An expression vector containing the full-length human Androgen Receptor.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Androgen Response Elements (AREs). [8][9]2. Cell Culture and Transfection: Culture cells in appropriate media. Seed them into 96-well plates and perform the co-transfection using a suitable lipid-based reagent. Allow cells to express the proteins for 24 hours.

-

-

Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of PF-06260414. Include DHT as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.

-

Cell Lysis: Aspirate the medium and add a passive lysis buffer to each well.

-

Luciferase Assay: Add a luciferase substrate reagent to the cell lysate. This reagent contains luciferin, which is converted to a light-emitting product by the expressed luciferase enzyme.

-

Data Acquisition: Immediately measure the luminescence signal from each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the normalized signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax. Calculate the relative efficacy of PF-06260414 by comparing its Emax to that of DHT.

| Compound | EC₅₀ (nM) | Efficacy (vs. DHT) | Activity Profile |

| DHT (Reference) | ~0.1 - 0.5 | 100% | Full Agonist |

| PF-06260414 | ~0.3 [5] | ~79% [5] | Partial Agonist |

| (Data sourced from published values for PF-06260414.[5]) |

In Vitro Metabolism and Stability

Expertise & Experience: Understanding a compound's metabolic fate is critical for drug development. In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provide the first look at metabolic stability. [11]This assay measures the rate at which the parent compound is consumed over time, allowing for the calculation of its intrinsic clearance and half-life. This information helps predict in vivo pharmacokinetic properties.

Trustworthiness (Self-Validating Protocol): The assay includes positive control compounds with known high and low clearance rates to validate the metabolic activity of the microsomal preparation. A control incubation without the necessary cofactor (NADPH) ensures that any observed compound loss is due to enzymatic metabolism and not chemical instability.

-

Reagents:

-

Human Liver Microsomes (HLM).

-

PF-06260414 stock solution.

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reference compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

-

Reaction Incubation:

-

Pre-warm a solution of HLM and buffer to 37°C.

-

Add PF-06260414 to a final concentration of ~1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Control: Run a parallel reaction without the NADPH system.

-

-

Time-Point Sampling: Aliquot samples from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of PF-06260414 at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-